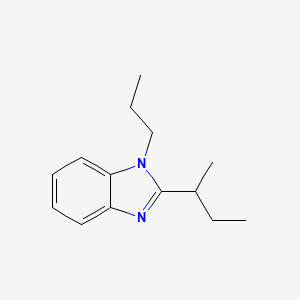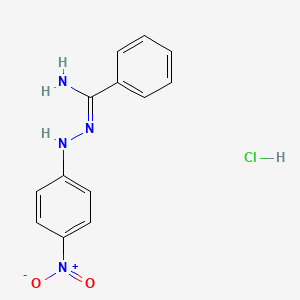
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as 4CPRC, is a research chemical that belongs to the class of pyrrolidine compounds. It is a synthetic substance that is not intended for human consumption and is only used for scientific research purposes.
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to act as a reuptake inhibitor for dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide may increase their levels in the brain, leading to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide are not well studied. However, it is believed to produce effects similar to other pyrrolidine compounds, such as increased energy, euphoria, and enhanced cognitive function. It may also produce negative effects such as anxiety, paranoia, and agitation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its chemical structure makes it a useful reference standard for other pyrrolidine compounds. However, one limitation is the lack of research on its biochemical and physiological effects, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential as a treatment for various psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand its mechanism of action and the long-term effects of its use. Finally, more research is needed to determine the safety of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide and its potential for abuse.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyphenylacetonitrile in the presence of pyrrolidine and acetic acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity of the final product is typically determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide is primarily used in scientific research to study its effects on the central nervous system. It is often used as a reference standard for other pyrrolidine compounds and is also used to study the structure-activity relationship of these compounds. Additionally, 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been used to study the binding affinity of various receptors in the brain, including the dopamine transporter and the serotonin transporter.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-15-9-10-18(25-2)16(12-15)21-19(23)22-11-3-4-17(22)13-5-7-14(20)8-6-13/h5-10,12,17H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMHXQABDFFZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6047509.png)
![8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate](/img/structure/B6047511.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B6047529.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6047544.png)

![2-[(3-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B6047552.png)
![methyl 1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6047562.png)

![N-methyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)tetrahydro-3-furanamine](/img/structure/B6047586.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6047594.png)
![N,N-dimethyl-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]aniline](/img/structure/B6047599.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6047606.png)
hydrazone](/img/structure/B6047610.png)